molecular formula C10H10IN3O B3176355 2-(6-Iodoquinazolin-4-ylamino)ethanol CAS No. 99071-39-3

2-(6-Iodoquinazolin-4-ylamino)ethanol

Cat. No.: B3176355
CAS No.: 99071-39-3
M. Wt: 315.11 g/mol
InChI Key: PEUXYULUDSFMNW-UHFFFAOYSA-N
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Description

2-(6-Iodoquinazolin-4-ylamino)ethanol is a versatile chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is part of the quinazoline family, which is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Iodoquinazolin-4-ylamino)ethanol typically involves the reaction of 6-iodoquinazoline with ethanolamine under controlled conditions. The process may include steps such as:

    Aza-reaction: This involves the coupling of imine and electron-rich alkene, forming the quinazoline core.

    Microwave-assisted reaction: This method accelerates the reaction process, enhancing yield and purity.

    Metal-mediated reaction: Catalysts such as palladium or copper are used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as phase-transfer catalysis and ultrasound-promoted reactions are often employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(6-Iodoquinazolin-4-ylamino)ethanol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents like chlorine or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

2-(6-Iodoquinazolin-4-ylamino)ethanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing various quinazoline derivatives with potential therapeutic properties.

    Biology: Investigated for its antimicrobial and anticancer activities.

    Medicine: Explored for its potential use in developing new drugs for treating infections and cancer.

    Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(6-Iodoquinazolin-4-ylamino)ethanol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:

    Inhibiting enzyme activity: This can disrupt essential biological processes in microorganisms or cancer cells.

    Interfering with DNA synthesis: This can prevent the replication of cancer cells or bacteria.

    Modulating signaling pathways: This can affect cell growth and survival.

Comparison with Similar Compounds

2-(6-Iodoquinazolin-4-ylamino)ethanol is unique compared to other quinazoline derivatives due to its specific iodine substitution, which enhances its biological activity. Similar compounds include:

    6-Iodoquinazoline: Lacks the ethanolamine group, resulting in different biological properties.

    2-(6-Chloroquinazolin-4-ylamino)ethanol: Substitutes chlorine for iodine, affecting its reactivity and potency.

    2-(6-Bromoquinazolin-4-ylamino)ethanol: Substitutes bromine for iodine, leading to variations in its chemical and biological behavior.

Properties

IUPAC Name

2-[(6-iodoquinazolin-4-yl)amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10IN3O/c11-7-1-2-9-8(5-7)10(12-3-4-15)14-6-13-9/h1-2,5-6,15H,3-4H2,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUXYULUDSFMNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)C(=NC=N2)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10IN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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